1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

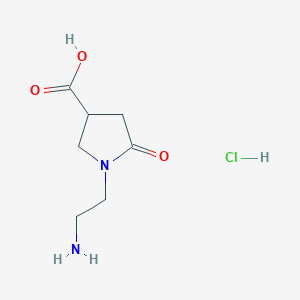

1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C7H13ClN2O3 and its molecular weight is 208.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that similar compounds interact with various receptors and enzymes in the body .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in neurotransmission, inflammation, and cellular metabolism .

Pharmacokinetics

Similar compounds are generally well-absorbed, widely distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys .

Result of Action

Similar compounds have been known to modulate cellular signaling, alter gene expression, and influence cellular metabolism .

Activité Biologique

1-(2-Aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride, a compound with the molecular formula C7H12N2O3·HCl, has garnered attention due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article synthesizes findings from various studies to elucidate the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a pyrrolidine ring with an aminoethyl side chain and a carboxylic acid functional group. Its structural formula is represented as follows:

This unique structure contributes to its interaction with biological targets, influencing its pharmacological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Key findings include:

- Efficacy Against Gram-positive Bacteria : The compound has shown activity against various Gram-positive pathogens, including Staphylococcus aureus and Clostridium difficile. Studies suggest that it may inhibit critical pathways involved in bacterial growth and resistance mechanisms .

- Minimal Cytotoxicity : In vitro assays demonstrate low cytotoxic effects on human cell lines, suggesting a favorable safety profile for potential therapeutic use .

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 16 | Moderate |

| Clostridium difficile | 32 | Moderate |

| Enterococcus faecalis | 64 | Low |

Anticancer Activity

The compound has also been investigated for its anticancer properties:

- Cell Viability Assays : In studies using A549 human lung adenocarcinoma cells, various derivatives of the compound demonstrated structure-dependent anticancer activity. Notably, some derivatives reduced cell viability significantly compared to untreated controls .

- Mechanisms of Action : The anticancer effects are believed to be mediated through apoptosis induction and inhibition of cell proliferation pathways .

| Compound Derivative | Viability (%) at 100 µM | Significance (p-value) |

|---|---|---|

| Base Compound | 63.4 | <0.05 |

| 3,5-Dichloro Substituted | 21.2 | <0.001 |

Study on Antimicrobial Properties

In a recent study, the antimicrobial efficacy of various derivatives was evaluated against multidrug-resistant strains. The results indicated that certain modifications to the compound enhanced its activity against resistant strains of S. aureus, showing promise for treating infections caused by antibiotic-resistant bacteria .

Anticancer Evaluation

Another investigation characterized the anticancer activity of several derivatives using A549 cells as a model. The study highlighted that compounds containing specific functional groups exhibited higher potency than standard chemotherapeutics like cisplatin, suggesting their potential as novel anticancer agents .

Applications De Recherche Scientifique

Antimicrobial Activity

The increasing prevalence of antimicrobial resistance necessitates the development of novel antimicrobial agents. Research has demonstrated that derivatives of 1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid exhibit significant antimicrobial activity against various Gram-positive pathogens.

Case Study: Antimicrobial Screening

A study evaluated a series of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives for their antimicrobial properties against multidrug-resistant bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compounds showed structure-dependent activity, with some derivatives demonstrating efficacy against vancomycin-intermediate strains of S. aureus .

Table 1: Antimicrobial Activity of Selected Derivatives

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 14 | S. aureus (vancomycin-intermediate) | 8 µg/mL |

| Compound 24b | E. faecalis | 16 µg/mL |

| Compound 21 | C. difficile | 32 µg/mL |

These findings underscore the potential of these compounds as scaffolds for developing new antimicrobial agents targeting resistant strains.

Anticancer Properties

In addition to their antimicrobial potential, derivatives of this compound have shown promising anticancer activity. They have been investigated for their effects on various cancer cell lines, including lung cancer (A549 cells).

Case Study: Anticancer Activity Assessment

Research indicated that certain derivatives exhibited significant cytotoxic effects on A549 cells, with some compounds outperforming standard chemotherapeutic agents like cisplatin . The anticancer activity was assessed using MTT assays to evaluate cell viability post-treatment.

Table 2: Anticancer Activity Against A549 Cells

| Compound | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| Compound 18 | 25 | More effective |

| Compound 21 | 30 | Comparable |

| Compound 22 | 50 | Less effective |

The results suggest that the structural modifications in these derivatives play a crucial role in enhancing their anticancer efficacy.

Synthesis and Structural Modifications

The synthesis of these compounds often involves modifying the pyrrolidine core to enhance biological activity. Various substituents such as hydroxyl, nitro, and chloro groups have been incorporated to create a library of derivatives with tailored properties.

Synthesis Example: Derivative Preparation

A typical synthesis pathway involves:

- Starting from 2-aminophenol and itaconic acid to form the initial carboxylic acid.

- Subsequent reactions to introduce various substituents through esterification or hydrazone formation .

Table 3: Summary of Synthesis Pathways

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Step 1 | Carboxylic Acid Formation | 2-Aminophenol, Itaconic Acid |

| Step 2 | Substituent Introduction | HCl, Hydrogen Peroxide |

Conclusion and Future Directions

The compound 1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid hydrochloride and its derivatives exhibit significant potential in the development of new antimicrobial and anticancer agents. Continued research into their structural modifications and biological activities is essential for advancing therapeutic applications.

Future studies should focus on:

- Expanding the library of derivatives.

- Conducting in vivo studies to evaluate efficacy and safety.

- Investigating mechanisms of action against resistant pathogens and cancer cells.

Propriétés

IUPAC Name |

1-(2-aminoethyl)-5-oxopyrrolidine-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O3.ClH/c8-1-2-9-4-5(7(11)12)3-6(9)10;/h5H,1-4,8H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKPVWQCVCYTKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)CCN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427379-83-6 |

Source

|

| Record name | 3-Pyrrolidinecarboxylic acid, 1-(2-aminoethyl)-5-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427379-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.